molecular formula C₃₃H₂₁D₄F₃O₄ B1156170 Flocoumafen-d4

Flocoumafen-d4

Cat. No.: B1156170
M. Wt: 546.57
Attention: For research use only. Not for human or veterinary use.
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Description

Flocoumafen-d4 is a deuterium-labeled analog of Flocoumafen, a second-generation anticoagulant rodenticide. The parent compound, Flocoumafen (C₃₃H₂₅F₃O₄; exact mass: 542.1705 g/mol), is characterized by its high efficacy against rodent strains resistant to first-generation anticoagulants like warfarin . This compound is synthesized through isotopic substitution, where four hydrogen atoms in the Flocoumafen structure are replaced with deuterium (D), resulting in a molecular formula of C₃₃H₂₁D₄F₃O₄ and a molecular weight of approximately 546.18 g/mol . This labeling enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), where isotopic purity ensures minimal interference during quantitative analysis of environmental or biological samples .

Flocoumafen itself functions as a vitamin K antagonist, disrupting the hepatic vitamin K epoxide reductase (VKOR) enzyme system. This inhibition prevents the recycling of vitamin K, thereby blocking the carboxylation of clotting factors II, VII, IX, and X, leading to lethal hemorrhaging in target rodents . Due to its high toxicity (LD₅₀ < 1 mg/kg in rats), Flocoumafen is restricted to indoor or controlled sewer use in regions like the UK .

Properties

Molecular Formula

C₃₃H₂₁D₄F₃O₄

Molecular Weight

546.57

Synonyms

4-Hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one-d4;  Storm;  WL 108366-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Flocoumafen-d4 and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use Toxicity (LD₅₀, Rat Oral)
This compound C₃₃H₂₁D₄F₃O₄ 546.18 909135-28-0 Analytical standard, research Comparable to parent*
Flocoumafen C₃₃H₂₅F₃O₄ 542.17 90035-08-8 Rodenticide (resistant strains) <1 mg/kg
Brodifacoum C₃₁H₂₃BrO₃ 523.42 56073-10-0 Rodenticide (broad-spectrum) 0.27 mg/kg
Difenacoum C₃₁H₂₃O₃ 444.51 56073-07-5 Rodenticide (indoor/agricultural) 1.8 mg/kg
Mechanism of Action and Resistance Profiles
  • This compound/Flocoumafen: Both inhibit VKOR, but Flocoumafen exhibits delayed action (3–10 days post-ingestion), ensuring lethal bait consumption. Its efficacy against warfarin-resistant rodents (e.g., Rattus norvegicus) is attributed to strong binding affinity to mutated VKOR variants .
  • Brodifacoum : A single-dose anticoagulant with higher lipophilicity, leading to prolonged tissue retention. Its potency is greater than Flocoumafen but may face resistance in Mus musculus populations .
  • Difenacoum : Less persistent in the environment than Flocoumafen, making it suitable for agricultural use. However, it shows reduced efficacy in regions with high resistance gene prevalence .
Analytical and Environmental Stability

This compound’s deuterium labeling improves chromatographic resolution and reduces matrix effects in LC-MS workflows. For example, in environmental samples, its use as an internal standard allows precise quantification of Flocoumafen residues at sub-ppb levels . In contrast, Brodifacoum and Difenacoum require separate deuterated analogs (e.g., Brodifacoum-d4) for similar precision, increasing analytical costs .

Environmental Persistence :

  • Flocoumafen: Half-life >180 days in soil due to high hydrophobicity (log Kow = 7.1).
  • Difenacoum: Half-life ~90 days, with faster degradation under UV exposure .

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